N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(3-methyl-1-benzofuran-2-yl)acetamide
Description
N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(3-methyl-1-benzofuran-2-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C23H20ClNO3 |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(3-methyl-1-benzofuran-2-yl)acetamide |
InChI |
InChI=1S/C23H20ClNO3/c1-16-19-9-3-5-11-21(19)28-22(16)13-23(26)25(15-18-8-6-12-27-18)14-17-7-2-4-10-20(17)24/h2-12H,13-15H2,1H3 |
InChI Key |
HIWWABLKMXVEIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CC(=O)N(CC3=CC=CC=C3Cl)CC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(3-methyl-1-benzofuran-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the acetamide backbone: This can be achieved by reacting an appropriate acyl chloride with an amine under basic conditions.
Introduction of the 2-chlorobenzyl group: This step might involve a nucleophilic substitution reaction where the benzyl chloride reacts with the acetamide.
Attachment of the furan-2-ylmethyl group: This could be done through a Friedel-Crafts alkylation reaction.
Incorporation of the 3-methyl-1-benzofuran-2-yl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(3-methyl-1-benzofuran-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmacology.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(3-methyl-1-benzofuran-2-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-acetamide
- N-(furan-2-ylmethyl)-2-(3-methyl-1-benzofuran-2-yl)acetamide
- N-(2-chlorobenzyl)-2-(3-methyl-1-benzofuran-2-yl)acetamide
Uniqueness
N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(3-methyl-1-benzofuran-2-yl)acetamide is unique due to its combination of functional groups and aromatic rings, which may confer specific chemical and biological properties not found in similar compounds.
Biological Activity
N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(3-methyl-1-benzofuran-2-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, including antibacterial and antifungal properties, as well as its mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 235.66 g/mol. It features a complex structure that contributes to its biological activity, particularly in antimicrobial applications.
Antimicrobial Activity
Recent studies have investigated the antibacterial and antifungal properties of this compound. The following table summarizes the findings regarding its effectiveness against various microbial strains:
| Microbial Strain | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bacterial | 20 µM |
| Escherichia coli | Bacterial | 30 µM |
| Candida albicans | Fungal | 25 µM |
| Fusarium oxysporum | Fungal | 40 µM |
These results indicate that this compound exhibits moderate to strong activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains .
The proposed mechanism by which this compound exerts its antimicrobial effects includes:
- Inhibition of Cell Wall Synthesis : The compound may interfere with the synthesis of peptidoglycan, a vital component of bacterial cell walls.
- Disruption of Membrane Integrity : It potentially alters the permeability of microbial membranes, leading to cell lysis.
- Interference with Metabolic Pathways : The presence of furan and benzofuran moieties suggests that it might disrupt key metabolic pathways in microbes.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound in various contexts:
- Study 1 : A research group evaluated the antibacterial properties against multi-drug resistant strains. They found that the compound had significant efficacy compared to standard antibiotics, making it a candidate for further development in antimicrobial therapies .
- Study 2 : Another investigation focused on the antifungal effects, revealing that this compound inhibited growth in several fungal species, particularly those resistant to conventional treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
